molecular formula C8H17NO2 B13522873 Methyl 3-(aminomethyl)hexanoate

Methyl 3-(aminomethyl)hexanoate

Cat. No.: B13522873
M. Wt: 159.23 g/mol
InChI Key: WANMCLCPYGQCEC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)hexanoate is an organic compound with the molecular formula C8H17NO2 It is a methyl ester derivative of 3-(aminomethyl)hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)hexanoate can be synthesized through several methods. One common approach involves the reaction of 3-(aminomethyl)hexanoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the mixture to achieve the desired product.

Another method involves the use of isovaleraldehyde, which is condensed with a cyanide source to form an intermediate compound. This intermediate is then decarboxylated and hydrolyzed to form the desired methyl ester . The reaction conditions often involve the use of hydrocarbon solvents such as toluene or hexane and may require azeotropic removal of water .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)hexanoate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: A related ester with a similar structure but lacking the aminomethyl group.

    Ethyl 3-(aminomethyl)hexanoate: An ester with an ethyl group instead of a methyl group.

    3-(aminomethyl)hexanoic acid: The parent acid from which the ester is derived.

Uniqueness

Methyl 3-(aminomethyl)hexanoate is unique due to the presence of both an ester and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)hexanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

WANMCLCPYGQCEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC)CN

Origin of Product

United States

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